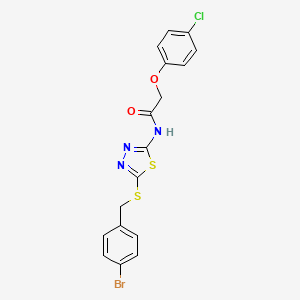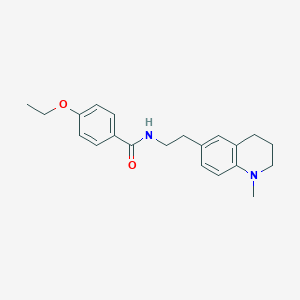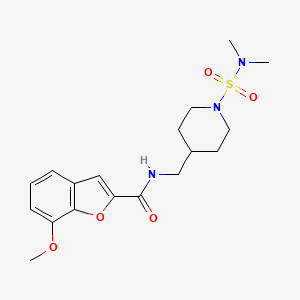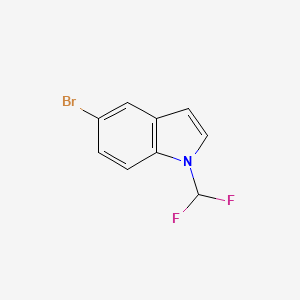![molecular formula C13H22ClNO2 B2610331 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2230799-13-8](/img/structure/B2610331.png)
1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2230799-13-8 . It has a molecular weight of 259.78 . The compound is stored at a temperature of 4 degrees Celsius and comes in a powder form .
Synthesis Analysis
A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The IUPAC Name of the compound is this compound . The InChI Code is 1S/C13H21NO2.ClH/c15-12(16)13(5-1-2-6-13)9-14-8-10-3-4-11(14)7-10;/h10-11H,1-9H2,(H,15,16);1H .Chemical Reactions Analysis
The compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be used with a broad array of substrates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.78 . It is a powder and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Derivatives
Asymmetric Synthesis in Aqueous Solution
Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized using Aza-Diels-Alder reactions. This process involved chiral iminium ions, formed from glyoxylic acid and chiral amines, reacting with cyclopentadiene. The reaction yielded cycloadducts with high diastereomeric excess values in certain cases (Waldmann & Braun, 1991).
Enantiopure Analogues of Hydroxyproline
Enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, have been synthesized. This process included Diels–Alder reactions and base-promoted internal nucleophilic displacement. These compounds are precursors to (−)- and (+)-epibatidine and other analogues (Avenoza et al., 2002).
Catalysis and Reaction Mechanisms
- Organocatalytic Aldol Reactions: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid was prepared in enantiopure form and its potential in direct aldol reactions was assessed. Its conformational properties influenced the reaction's enantioselectivity, demonstrating the importance of acid geometry in these processes (Armstrong, Bhonoah, & White, 2009).
Novel Approaches and Syntheses
- Novel Approach to Ethanoproline: A novel method for synthesizing 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) has been reported. This process involved a 10-step synthetic scheme starting from (2S,4R)-4-hydroxyproline, achieving a total yield of 22% (Grygorenko, Komarov, & Cativiela, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c15-12(16)13(5-1-2-6-13)9-14-8-10-3-4-11(14)7-10;/h10-11H,1-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCAPMIOUFPCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CC3CCC2C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)
![2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2610256.png)
![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)


![5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B2610262.png)

![3-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2610271.png)
